LC-MS/MS vs. Immunoassay Precision
A U-HPLC-ESI-MS/MS method utilizing Methotrexate-d3 as an internal standard demonstrated superior analytical performance compared to the Abbott TDx fluorescence polarization immunoassay (FPIA). The LC-MS/MS method showed a small but significant negative constant bias relative to FPIA (LC-MS/MS = 0.98 × FPIA - 7.3) and achieved an intraday coefficient of variation (CV) of <6% and interday CV of <10% [1]. This highlights the need for a robust IS to achieve the precision required for clinical decision-making, as immunoassays can exhibit cross-reactivity with metabolites like 7-hydroxymethotrexate, leading to overestimation of the parent drug.
| Evidence Dimension | Intraday Precision (CV) |
|---|---|
| Target Compound Data | <6% (Method using Methotrexate-d3 IS) |
| Comparator Or Baseline | Not applicable (baseline method performance) |
| Quantified Difference | Not applicable |
| Conditions | U-HPLC-ESI-MS/MS, human plasma, linear range up to 50 μM [1] |
Why This Matters
For clinical laboratories, a <6% intraday CV ensures that therapeutic drug monitoring results are reliable for guiding high-dose methotrexate therapy and leucovorin rescue, directly impacting patient safety and treatment efficacy.
- [1] den Boer, E., et al. (2012). A U-HPLC-ESI-MS/MS-based stable isotope dilution method for the detection and quantitation of methotrexate in plasma. Therapeutic Drug Monitoring, 34(4), 432-439. View Source
